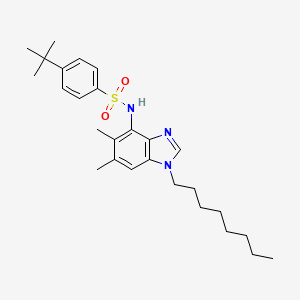

4-(tert-butyl)-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O2S/c1-7-8-9-10-11-12-17-30-19-28-26-24(30)18-20(2)21(3)25(26)29-33(31,32)23-15-13-22(14-16-23)27(4,5)6/h13-16,18-19,29H,7-12,17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNZZZPEUZUHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801127215 | |

| Record name | 4-(1,1-Dimethylethyl)-N-(5,6-dimethyl-1-octyl-1H-benzimidazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338964-14-0 | |

| Record name | 4-(1,1-Dimethylethyl)-N-(5,6-dimethyl-1-octyl-1H-benzimidazol-4-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338964-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-N-(5,6-dimethyl-1-octyl-1H-benzimidazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(tert-butyl)-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS No. 338964-14-0) is a synthetic compound with significant potential in various biological applications. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C27H39N3O2S

- Molecular Weight : 469.68 g/mol

- Boiling Point : Approximately 602.9 ± 65.0 °C (predicted)

- Density : 1.11 ± 0.1 g/cm³ (predicted)

- pKa : 8.33 ± 0.30 (predicted) .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Activity

Recent studies have indicated that compounds related to benzenesulfonamides exhibit notable anticancer properties. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in colorectal cancer models, suggesting that structural similarities may confer similar activities to 4-(tert-butyl)-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide .

Table 1: Comparative Anticancer Activities of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 2 | SW480 |

| Compound B | 0.12 | HCT116 |

| Compound C | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism of action for benzenesulfonamide derivatives often involves the inhibition of key signaling pathways associated with cancer progression. For example, compounds have been shown to inhibit Wnt-dependent transcription and reduce the expression of proliferation markers such as Ki67 in xenograft models .

Case Studies

Research has highlighted several case studies where benzenesulfonamide derivatives were evaluated for their biological efficacy:

-

Colorectal Cancer Study :

- A study involving a benzenesulfonamide compound demonstrated that it inhibited the growth of HCT116 xenografts in mice while affecting the expression of cancer-related genes significantly.

- Liver Microsome Stability :

- Cell Proliferation Inhibition :

Research Findings and Implications

The biological activity of 4-(tert-butyl)-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide suggests promising avenues for cancer treatment and other therapeutic applications. The structure-function relationship observed in related compounds indicates that modifications can enhance efficacy and specificity.

Future Directions

Further research is warranted to:

- Explore the pharmacokinetics and pharmacodynamics of this compound.

- Investigate its effects on other cancer types.

- Conduct clinical trials to validate its efficacy and safety in humans.

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationships (SAR) : The tert-butyl and octyl groups in the target compound may optimize binding to hydrophobic pockets in proteins, making it a candidate for enzyme inhibition studies.

- Limitations : Lack of comparative pharmacological data (e.g., IC₅₀ values) in the evidence restricts mechanistic conclusions. Further studies on solubility, stability, and bioactivity are needed.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(tert-butyl)-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide?

- Methodological Answer : The synthesis involves coupling a tert-butylbenzenesulfonyl chloride derivative with a substituted benzimidazole precursor. Key steps include:

- Substituted benzimidazole preparation : React 5,6-dimethyl-1-octyl-1H-benzimidazole-4-amine with sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC or TLC .

- Optimization : Adjust reaction time (12–24 hours) and temperature (room temperature to 60°C) to maximize yield. Monitor steric hindrance from the tert-butyl group, which may slow sulfonylation .

Q. How can X-ray crystallography using SHELX software aid in structural characterization?

- Methodological Answer :

- Data collection : Use a single-crystal diffractometer to collect intensity data. Preprocess data with SHELX utilities (e.g., SHELXC/D/E) for scaling, absorption correction, and space group determination .

- Structure solution : Employ direct methods (SHELXS) or Patterson techniques for heavy atoms. Refine using SHELXL with restraints for thermal parameters and hydrogen bonding .

- Validation : Analyze R-factors (<5%), residual electron density, and geometric parameters (e.g., bond angles) to ensure accuracy. Compare with DFT-optimized structures for discrepancies .

Q. What are the key spectroscopic techniques for confirming the structure?

- Methodological Answer :

- NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet), benzimidazole protons (δ 7.0–8.5 ppm), and sulfonamide NH (δ ~10 ppm, broad). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and benzimidazole C=N vibrations (~1600 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~500–550 Da) and fragmentation patterns .

Advanced Research Questions

Q. How to design experiments to analyze structure-activity relationships (SAR) of benzimidazole-sulfonamide hybrids?

- Methodological Answer :

- Structural modifications : Synthesize analogs with varying substituents (e.g., alkyl chain length, tert-butyl replacement) and compare bioactivity .

- Biological assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) via fluorescence-based assays or ITC. Correlate IC₅₀ values with substituent hydrophobicity .

- Computational modeling : Use docking (AutoDock Vina) to predict binding modes. Validate with MD simulations (AMBER/GROMACS) to assess stability .

Q. What computational methods (DFT, docking) predict biological interactions of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Docking protocols : Prepare protein structures (PDB ID) with AutoDock Tools. Set grid boxes around active sites. Rank poses by binding energy (ΔG) and hydrogen-bond interactions .

- MD validation : Run 100 ns simulations in explicit solvent. Analyze RMSD (<2 Å) and ligand-protein contact frequencies .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Control variables (e.g., cell line passage number, solvent DMSO concentration) to minimize variability .

- Data normalization : Use internal controls (e.g., reference inhibitors) and report activity as fold-change relative to baseline .

- Meta-analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding factors (e.g., impurities in synthesized batches) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.